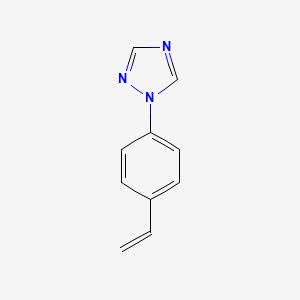

1-(4-vinylphenyl)-1H-1,2,4-triazole

概述

描述

1-(4-vinylphenyl)-1H-1,2,4-triazole is an organic compound that features a vinyl group attached to a phenyl ring, which is further connected to a 1,2,4-triazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-vinylphenyl)-1H-1,2,4-triazole typically involves the reaction of 4-vinylbenzyl chloride with sodium azide to form 4-vinylbenzyl azide, which then undergoes a cyclization reaction to yield the desired triazole compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

化学反应分析

Types of Reactions

1-(4-vinylphenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration reactions.

Major Products Formed

Oxidation: Epoxides, aldehydes.

Reduction: Dihydrotriazoles.

Substitution: Nitro derivatives, halogenated compounds.

科学研究应用

Antimicrobial Activity

1-(4-vinylphenyl)-1H-1,2,4-triazole derivatives have shown significant antibacterial properties. Research indicates that triazole compounds can exhibit potent activity against various Gram-positive and Gram-negative bacteria. For instance:

- Case Study : A series of synthesized triazole derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 0.25 to 2 µg/mL. These compounds demonstrated efficacy comparable to standard antibiotics like ciprofloxacin and levofloxacin .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Triazole Derivative A | 0.25 | MRSA |

| Triazole Derivative B | 0.5 | E. coli |

| Triazole Derivative C | 1.0 | B. subtilis |

Anticancer Properties

Triazoles have been investigated for their anticancer potential due to their ability to inhibit key enzymes involved in cancer progression.

- Case Study : A study evaluated triazole derivatives' effects on cancer cell lines, revealing that certain compounds inhibited cell proliferation significantly with IC50 values in the low micromolar range. The structure-activity relationship (SAR) indicated that electron-withdrawing groups enhanced anticancer activity .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Triazole Derivative D | 5.0 | MCF-7 (breast) |

| Triazole Derivative E | 3.5 | HeLa (cervical) |

Corrosion Inhibition

The application of this compound as a corrosion inhibitor has been extensively studied due to its ability to form stable coordination bonds with metal surfaces.

- Case Study : Research demonstrated that triazole derivatives effectively reduced corrosion rates in acidic environments by forming protective films on metal surfaces .

| Metal Type | Corrosion Rate Reduction (%) | Triazole Concentration (mM) |

|---|---|---|

| Steel | 85 | 10 |

| Copper | 70 | 5 |

Polymer Chemistry

The vinyl group in this compound allows for polymerization, leading to the development of novel materials with enhanced properties.

- Case Study : Poly(1-vinyl-1,2,4-triazole) was synthesized and characterized for its electrical conductivity and thermal stability, showing promise for use in electronic applications .

Future Directions and Conclusion

The versatility of this compound across various fields highlights its potential as a multifunctional compound. Ongoing research is likely to uncover more applications in drug development and material sciences, particularly focusing on optimizing its chemical structure for enhanced efficacy and reduced side effects.

作用机制

The mechanism of action of 1-(4-vinylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in catalytic applications, the triazole ring can coordinate with metal centers, facilitating various chemical transformations. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

相似化合物的比较

Similar Compounds

1-Phenyl-1H-1,2,4-triazole: Lacks the vinyl group, resulting in different reactivity and applications.

4-Vinylphenyl-1H-1,2,3-triazole: Similar structure but with a different triazole ring, leading to variations in chemical behavior and applications.

Uniqueness

1-(4-vinylphenyl)-1H-1,2,4-triazole is unique due to the presence of both the vinyl group and the 1,2,4-triazole ring, which confer distinct reactivity and potential for diverse applications in materials science, pharmaceuticals, and catalysis .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-vinylphenyl)-1H-1,2,4-triazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, vinylphenyl-substituted triazoles are often prepared by reacting 4-vinylphenyl hydrazine derivatives with nitriles or thioamides in acidic media. Reaction temperature (80–120°C) and solvent polarity (e.g., DMF vs. ethanol) critically affect yield due to steric and electronic effects of the vinyl group. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

- Data Insight : In analogous triazole syntheses, yields drop from 75% to 45% when replacing electron-withdrawing substituents with bulky groups like vinyl, highlighting the need for optimized conditions .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Use a combination of:

- Single-crystal X-ray diffraction to resolve bond lengths and angles (e.g., triazole ring planarity, vinyl-phenyl torsion angles) .

- NMR spectroscopy : -NMR can distinguish between 1,2,4-triazole isomers via coupling patterns of aromatic protons. The vinyl group’s -NMR signals (δ 5.2–6.8 ppm) and -NMR peaks (δ 110–140 ppm) are diagnostic .

- IR spectroscopy : Absorptions at 3100–3050 cm (C-H stretching of triazole) and 1600–1500 cm (C=C vinyl) confirm functional groups .

Q. What are the key solubility and stability properties of this compound under experimental conditions?

- Methodological Answer : Solubility screening in polar (DMSO, methanol) and nonpolar solvents (toluene) reveals moderate solubility in DMSO (>50 mg/mL). Stability studies (TGA/DSC) show decomposition above 200°C, suggesting compatibility with high-temperature reactions. Store at 2–8°C under inert gas to prevent vinyl group polymerization .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound, and how do they correlate with experimental data?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps (~4.5 eV), indicating moderate electrophilicity. The vinyl group’s electron-withdrawing effect reduces triazole ring electron density, validated by XPS (N 1s binding energy ~399.5 eV) .

- Data Contradiction : Experimental HOMO-LUMO gaps (UV-Vis) may differ by 0.2–0.5 eV due to solvent effects, requiring corrections using the conductor-like polarizable continuum model (C-PCM) .

Q. What strategies resolve contradictory bioactivity data for this compound derivatives in enzymatic assays?

- Methodological Answer :

- Statistical error analysis : Apply Chauvenet’s criterion to exclude outliers in IC measurements .

- Dose-response refinement : Use nonlinear regression (Hill equation) to account for cooperative binding effects.

- Control experiments : Test for nonspecific binding via competitive assays with known inhibitors (e.g., ketoconazole for CYP450) .

Q. How can the vinyl group’s reactivity be exploited to functionalize this compound for polymer-supported catalysis?

- Methodological Answer : The vinyl moiety undergoes radical polymerization or thiol-ene "click" reactions. For example:

- RAFT polymerization : Initiate with AIBN in DMF to generate triazole-functionalized polymers (PDI < 1.2).

- Post-functionalization : React with thiols (e.g., mercaptoacetic acid) to introduce carboxylate groups for metal coordination .

- Data Insight : GPC analysis shows MW increases from 5 kDa to 20 kDa after polymerization, with retained triazole ring integrity (FT-IR) .

属性

IUPAC Name |

1-(4-ethenylphenyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-2-9-3-5-10(6-4-9)13-8-11-7-12-13/h2-8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWJXCVMIAJUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。